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molecular formula C14H9Cl3O B1370718 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone CAS No. 94171-11-6

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B1370718
M. Wt: 299.6 g/mol
InChI Key: XQXUWZVNQWBASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342032B2

Procedure details

Part A: Magnesium (3.04 gram, 0.125 mol) is suspended in anhydrous diethyl ether (500 mL) under a nitrogen atmosphere and an iodine crystal is added. A solution of 4-chlorobenzyl chloride (20.12 gram, 0.125 mol) in anhydrous diethyl ether (100 mL) is slowly added to maintain a gentle reflux. After cooling the resulting mixture to room temperature a solution of 2,4-dichlorobenzonitrile (17.2 gram, 0.10 mol) in toluene (100 mL) is slowly added. Temperature is raised to 135° C. and the diethyl ether is removed by distillation, toluene is added and the resulting mixture is refluxed for two additional hours. After cooling to room temperature a solution of HCl (1N, 400 mL) is slowly added under cooling and stirring. The resulting mixture is extracted twice with diethyl ether, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (dichloromethane) gives 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone as a yellow oil (19.96 gram, 67% yield). Crystallisation from cyclohexane gives pure 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. Melting point: 65-66° C. 1H-NMR (200 MHz, CDCl3): δ 7.02-7.45 (m, 7H), 4.22 (s, 2H).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.[Cl:13][C:14]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:15]=1[C:16]#N.C([O:25]CC)C>C1(C)C=CC=CC=1.ClCCl>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:16]([C:15]2[CH:18]=[CH:19][C:20]([Cl:22])=[CH:21][C:14]=2[Cl:13])=[O:25])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
20.12 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
is slowly added
CUSTOM
Type
CUSTOM
Details
the diethyl ether is removed by distillation, toluene
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for two additional hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature a solution of HCl (1N, 400 mL)
ADDITION
Type
ADDITION
Details
is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.96 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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